Dehydrodicentrine
Overview
Description
Dehydrodicentrine is an aporphine alkaloid that can be isolated from the root of Stephania epigaea. It is known for its inhibitory effect on acetylcholinesterase, with an IC50 value of 2.98 μM
Mechanism of Action
Target of Action
Dehydrodicentrine is an aporphine alkaloid that primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating synaptic transmission .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the post-synaptic membrane, enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound affects the metabolism of acetylcholine, a key neurotransmitter in this pathway . The downstream effects include prolonged synaptic transmission and potential alterations in cognitive and motor functions, although the specific effects would depend on the location and context of the cholinergic transmission .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of this compound, determining its efficacy and potential side effects .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can result in prolonged activation of cholinergic neurons and potentially enhanced cholinergic transmission . The specific physiological effects would depend on the context and location of these cholinergic synapses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual-specific factors such as age, sex, genetic factors, and health status . Specific studies investigating the influence of these factors on this compound’s action are currently lacking .
Biochemical Analysis
Biochemical Properties
Dehydrodicentrine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thus terminating synaptic transmission. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated acetylcholine levels can activate muscarinic and nicotinic receptors, triggering downstream signaling cascades that affect cellular functions such as neurotransmitter release, ion channel activity, and gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, blocking the access of acetylcholine and preventing its breakdown . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of acetylcholinesterase, leading to prolonged cholinergic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effect without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which facilitate its breakdown and excretion . The metabolites of this compound may also exhibit biological activity, contributing to its overall pharmacological profile . The interaction with metabolic enzymes and cofactors can influence the compound’s metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodicentrine can be synthesized through various synthetic routes. One common method involves the extraction from natural sources such as the roots of Stephania epigaea. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Stephania epigaea are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dehydrodicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .
Scientific Research Applications
Dehydrodicentrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: this compound’s inhibitory effect on acetylcholinesterase makes it a valuable tool for studying enzyme inhibition and neurotransmission.
Medicine: Due to its acetylcholinesterase inhibitory properties, this compound is being investigated for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Nanofin (Lupetidine): A neuropathic blocker with antihypertensive effects.
Arecoline hydrobromide: A muscarinic acetylcholine receptor agonist.
Choline chloride: A precursor of acetylcholine involved in various metabolic processes.
Pilocarpine Hydrochloride: A nonselective muscarinic acetylcholine receptor agonist used in experimental models of epilepsy
Uniqueness: Dehydrodicentrine is unique due to its specific inhibitory effect on acetylcholinesterase, which distinguishes it from other similar compounds that may act on different targets or have varying degrees of efficacy. Its natural occurrence and potential therapeutic applications further highlight its significance in scientific research and medicinal chemistry .
Properties
IUPAC Name |
16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZKFQOZVOUKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173588 | |
Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19843-03-9 | |
Record name | Dehydrodicentrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Dehydrodicentrine and how does its structure relate to its activity?
A: this compound exhibits anti-trypanosomal activity, specifically against Trypanosoma cruzi, the parasite responsible for Chagas disease []. While its exact mechanism of action requires further investigation, research suggests that it might interact with the parasite's plasma membrane, leading to depolarization and potentially contributing to its death [].
Q2: How does this compound compare to other similar compounds in terms of its activity against Trypanosoma cruzi?
A: this compound, alongside other aporphine alkaloids like dicentrine and its N-oxide derivative, has been isolated from Ocotea puberula and tested against Trypanosoma cruzi []. Interestingly, the N-oxide derivative of dicentrine showed higher potency (EC50 of 18.2 μM) compared to this compound and even displayed similar activity to the positive control, benznidazole []. This highlights the potential of exploring structural modifications within this class of compounds to enhance their anti-trypanosomal activity.
Q3: What are the chemotaxonomic implications of finding this compound in certain plant species?
A: The presence of this compound, along with other benzylisoquinoline alkaloids like dicentrine and dicentrinone, in Litsea cassiaefolia provides valuable insights for chemotaxonomic studies []. This information can be used to understand evolutionary relationships and classify plant species within the Lauraceae family based on their alkaloid profiles.
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